molecular formula C29H25NO5 B11417919 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]acetamide

2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]acetamide

Cat. No.: B11417919
M. Wt: 467.5 g/mol
InChI Key: JIKZOTOHWLWESE-UHFFFAOYSA-N
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Description

2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]acetamide is a synthetic organic compound characterized by its complex structure, which includes two benzofuran rings and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]acetamide typically involves multiple steps:

    Formation of Benzofuran Rings: The initial step involves the synthesis of the benzofuran rings. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Functionalization: The benzofuran rings are then functionalized with methyl and ethoxy groups using Friedel-Crafts alkylation or acylation reactions.

    Coupling Reaction: The final step involves coupling the two functionalized benzofuran rings through an amide bond. This can be done using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities. Compounds with benzofuran structures have been investigated for their antimicrobial, antiviral, and anticancer properties.

Medicine

In medicinal chemistry, 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]acetamide could be explored as a lead compound for the development of new drugs. Its structural features may allow it to interact with specific biological targets, leading to therapeutic effects.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The benzofuran rings could facilitate binding to hydrophobic pockets in proteins, while the functional groups may form hydrogen bonds or ionic interactions with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

    2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide: Lacks the second benzofuran ring and ethoxybenzoyl group.

    N-(2-benzofuran-3-yl)acetamide: Lacks the dimethyl and ethoxybenzoyl groups.

    2-(4-ethoxybenzoyl)-1-benzofuran-3-yl acetamide: Lacks the dimethylbenzofuran ring.

Uniqueness

The uniqueness of 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]acetamide lies in its dual benzofuran structure, which may confer unique chemical and biological properties. The presence of both dimethyl and ethoxybenzoyl groups allows for diverse interactions and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C29H25NO5

Molecular Weight

467.5 g/mol

IUPAC Name

2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]acetamide

InChI

InChI=1S/C29H25NO5/c1-4-33-21-11-9-19(10-12-21)28(32)29-27(22-7-5-6-8-23(22)35-29)30-25(31)15-20-16-34-24-14-17(2)13-18(3)26(20)24/h5-14,16H,4,15H2,1-3H3,(H,30,31)

InChI Key

JIKZOTOHWLWESE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC4=COC5=CC(=CC(=C54)C)C

Origin of Product

United States

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